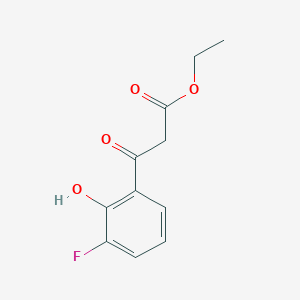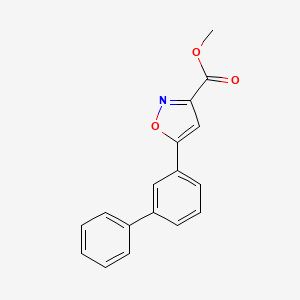
Methyl 5-(3-Biphenylyl)isoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32876495 is a chemical compound with a unique structure and properties that make it valuable in various scientific fields It is known for its applications in chemistry, biology, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32876495 involves several steps, each requiring specific reaction conditions. The process typically begins with the selection of appropriate starting materials, which are then subjected to a series of chemical reactions to form the desired compound. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of two or more molecules to form a larger molecule, often with the elimination of a small molecule such as water.
Oxidation and Reduction Reactions: These reactions involve the transfer of electrons between molecules, resulting in changes in the oxidation state of the reactants.
Substitution Reactions: These reactions involve the replacement of one functional group in a molecule with another functional group.
Industrial Production Methods
In industrial settings, the production of MFCD32876495 is typically carried out on a larger scale using optimized reaction conditions to ensure high yield and purity. The process may involve the use of specialized equipment and techniques such as:
Continuous Flow Reactors: These reactors allow for the continuous production of the compound, improving efficiency and scalability.
Catalysis: The use of catalysts can enhance the reaction rate and selectivity, leading to higher yields and reduced reaction times.
Purification Techniques: Methods such as crystallization, distillation, and chromatography are used to purify the final product and remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
MFCD32876495 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen from the compound, often resulting in the formation of new functional groups.
Reduction: Involves the addition of hydrogen or the removal of oxygen, leading to changes in the oxidation state of the compound.
Substitution: Involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
The reactions of MFCD32876495 typically require specific reagents and conditions to proceed efficiently. Common reagents include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting Agents: Such as halogens (chlorine, bromine) or alkyl groups (methyl, ethyl).
Major Products
The major products formed from the reactions of MFCD32876495 depend on the specific reaction conditions and reagents used. These products can include various derivatives with different functional groups, which may have unique properties and applications.
Aplicaciones Científicas De Investigación
MFCD32876495 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, catalysis, and material science.
Biology: Employed in biochemical assays, enzyme studies, and cellular imaging.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of MFCD32876495 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as:
Enzyme Inhibition: The compound may bind to and inhibit the activity of specific enzymes, affecting metabolic pathways.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Gene Expression: The compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparación Con Compuestos Similares
MFCD32876495 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
MFCD32876496: A structurally related compound with similar properties but different reactivity.
MFCD32876497: Another related compound with distinct biological activities.
MFCD32876498: A compound with similar applications but different synthetic routes and reaction conditions.
The unique properties of MFCD32876495, such as its specific reactivity and biological effects, make it valuable for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C17H13NO3 |
|---|---|
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
methyl 5-(3-phenylphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C17H13NO3/c1-20-17(19)15-11-16(21-18-15)14-9-5-8-13(10-14)12-6-3-2-4-7-12/h2-11H,1H3 |
Clave InChI |
ZWQNUDGKSSXMAS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NOC(=C1)C2=CC=CC(=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


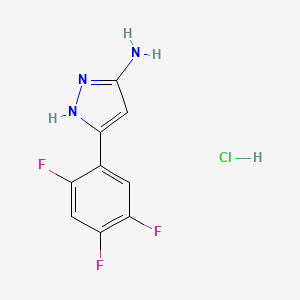

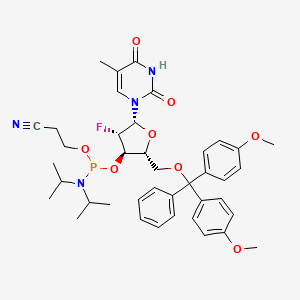
![(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1] x HBr](/img/structure/B13713287.png)
![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol](/img/structure/B13713290.png)
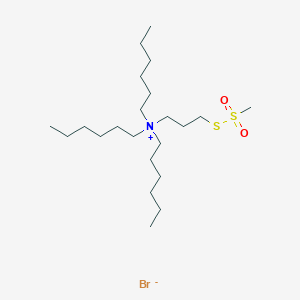
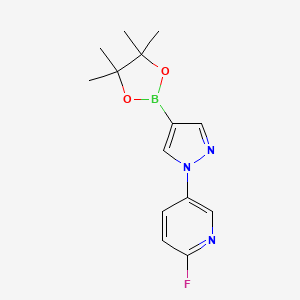


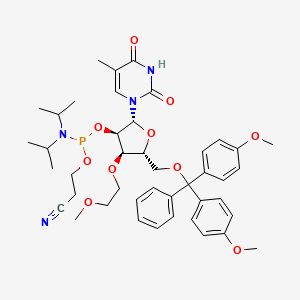
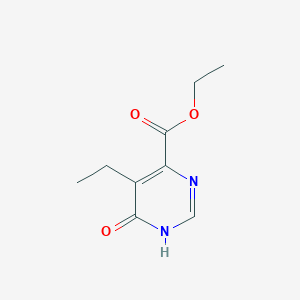

![3-[[5-(3-Fluorophenyl)pyridin-2-yl]amino]benzoic Acid](/img/structure/B13713348.png)
